4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid
Description
Properties
IUPAC Name |
4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-6-9-5-10(12-16-9)7-1-3-8(4-2-7)11(14)15/h1-5,13H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFIXWJBLYWIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60834560 | |
| Record name | 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60834560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835594-13-3 | |
| Record name | 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60834560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isoxazole Ring Construction with Hydroxymethyl Substitution
The key synthetic challenge is the introduction of the hydroxymethyl group at the 5-position of the isoxazole ring. According to literature on related isoxazole derivatives, such as those described in synthesis of 5-(bromomethyl)-3-isoxazolecarboxylic acid and derivatives, the hydroxymethyl group can be introduced by selective bromination followed by nucleophilic substitution or by direct functionalization of the isoxazole ring:
Bromination and Substitution Route: Starting from 5-methyl-3-isoxazolecarboxylic acid, bromination at the methyl group yields 5-(bromomethyl)-3-isoxazolecarboxylic acid. This intermediate can then undergo substitution reactions to introduce the hydroxymethyl group, for example, via silver acetate displacement followed by hydrolysis to the hydroxymethyl derivative.
Curtius Rearrangement and Carbamate Formation: In related syntheses, the acid azide intermediate formed from the isoxazole carboxylic acid undergoes Curtius rearrangement to form carbamate esters, which can be further manipulated to introduce hydroxymethyl or amine functionalities.
Coupling to Benzoic Acid Moiety
The benzoic acid portion is typically introduced via substitution on a suitably functionalized aromatic precursor. The linkage between the isoxazole ring and the benzoic acid is often achieved by:
Aldehyde Intermediates: Preparation of aldehyde intermediates bearing the isoxazole substituent on the benzene ring, followed by reduction to benzyl alcohol derivatives or oxidation to carboxylic acids.
Direct Substitution: Using halogenated benzoic acids or their derivatives to couple with isoxazole intermediates under nucleophilic substitution conditions.
Detailed Preparation Method from Literature and Patents
Stepwise Synthetic Route (Adapted from Patent WO2004035538A1 and Related Literature)
Notes on Reaction Conditions and Yields
The use of weak bases such as sodium carbonate or triethylamine in methanol or ethanol solvents is common for coupling steps, providing good solubility and reaction rates.
Bromination steps require careful control to avoid over-bromination or decomposition of sensitive isoxazole rings.
Hydrolysis of intermediates to the hydroxymethyl derivative is performed under mild conditions to preserve ring integrity and avoid side reactions.
Purification often involves solvent switching and vacuum drying at room temperature to maintain compound stability and achieve high purity.
Research Findings and Analytical Data
Yield Efficiency: Overall yields for intermediates and final product range from 60% to 90% depending on step and scale, with some steps such as hydrolysis and coupling showing yields around 70-86%.
Purity: Final compounds are typically isolated with purity greater than 90% after recrystallization and drying.
Analytical Characterization: Mass spectrometry (ESI-MS), liquid chromatography (LC), and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming structure and purity. For example, ESI-MS data for related aldehyde intermediates show expected molecular ion peaks consistent with the proposed structures.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-carboxybenzaldehyde or terephthalic acid .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of 4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study demonstrated the synthesis of several derivatives that displayed enhanced activity against resistant strains of bacteria, highlighting their therapeutic potential in treating infections caused by multidrug-resistant pathogens .
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. A specific case study reported the use of this compound in a formulation aimed at reducing inflammation in chronic conditions such as arthritis, showing promising results in animal models .
Materials Science
1. Polymer Synthesis
this compound serves as a building block in the synthesis of novel polymers with unique properties. Its ability to undergo various chemical reactions allows for the creation of polymers that exhibit enhanced mechanical strength and thermal stability. Research has focused on incorporating this compound into polymer matrices to improve their performance in applications such as coatings and adhesives .
2. Bioorthogonal Chemistry
The compound is utilized in bioorthogonal labeling techniques, which are essential for tracking biological processes in living organisms without interfering with native biochemical reactions. Its reactivity with strained alkenes enables the development of targeted imaging agents that can visualize cellular components in real-time, providing insights into cellular dynamics and disease progression.
Nanotechnology
1. Drug Delivery Systems
In nanotechnology, this compound is being investigated for its role in creating targeted drug delivery systems. Its chemical properties allow it to form stable conjugates with nanoparticles, enhancing the delivery efficiency of therapeutic agents to specific tissues or cells. A notable case study demonstrated the successful use of this compound in formulating nanoparticles that deliver anticancer drugs directly to tumor sites, significantly improving treatment efficacy while minimizing side effects .
2. Surface Modification of Nanoparticles
The compound is also employed to modify the surfaces of nanoparticles for improved biocompatibility and targeting capabilities. By attaching this compound to nanoparticle surfaces, researchers have enhanced their interactions with biological systems, facilitating better targeting and uptake by cells .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against multidrug-resistant bacteria |
| Anti-inflammatory formulations | Reduces pro-inflammatory cytokines | |
| Materials Science | Polymer synthesis | Enhances mechanical strength and thermal stability |
| Bioorthogonal chemistry | Enables precise tracking of biological processes | |
| Nanotechnology | Targeted drug delivery systems | Improves delivery efficiency to tumor sites |
| Surface modification of nanoparticles | Enhances biocompatibility and targeting capabilities |
Mechanism of Action
The mechanism by which 4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The hydroxymethyl group distinguishes 4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic acid from related compounds. Below is a comparative analysis of key analogs:
- Hydroxymethyl vs. Bromomethyl : The hydroxymethyl group enhances solubility but reduces electrophilicity compared to bromomethyl, which is critical for covalent modifications in drug design .
- Hydroxymethyl vs.
- Hydroxymethyl vs. Pentyloxyphenyl : The pentyloxy chain in the Micafungin intermediate improves bioavailability for antifungal activity, whereas hydroxymethyl may limit lipophilicity .
Biological Activity
4-[5-(Hydroxymethyl)-3-isoxazolyl]benzoic acid (CAS No. 835594-13-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoic acid moiety attached to an isoxazole ring, which contributes to its unique biological properties. The hydroxymethyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, which is crucial for purine metabolism and implicated in conditions like gout and hyperuricemia. Research indicates that structural analogs can exhibit potent inhibitory effects on xanthine oxidase, suggesting a potential pathway for this compound as well .
- Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), which are vital in mediating various physiological responses. Compounds with similar structures have been documented to influence GPCR signaling pathways, leading to therapeutic effects in inflammatory and proliferative diseases .
Anticancer Activity
In a recent study focused on screening compounds for anticancer activity, several isoxazole derivatives demonstrated cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells could be explored further in preclinical studies .
Case Studies
- Xanthine Oxidase Inhibition : A study synthesized various analogs of benzoic acids with isoxazole rings, demonstrating that certain compounds exhibited IC50 values in the nanomolar range against xanthine oxidase. This suggests that modifications to the isoxazole structure could enhance inhibitory potency, potentially including this compound .
- Antibacterial Screening : A comprehensive screening of heterocyclic compounds revealed that those containing isoxazole rings showed promising antibacterial activity. Although direct studies on this specific compound are needed, the existing literature supports further investigation into its antimicrobial potential .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid?
- Answer : The synthesis typically involves cyclocondensation reactions. For example, isoxazole rings can be formed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. The hydroxymethyl group at the 5-position may be introduced using hydroxymethylation agents like formaldehyde derivatives. Key steps include protecting the benzoic acid moiety during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions. Monitoring reaction progress via TLC and HPLC is critical to isolate intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions on the isoxazole and benzoic acid rings.
- FT-IR to identify carbonyl (C=O) and hydroxyl (O-H) stretches.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in analogous isoxazole derivatives .
Advanced Research Questions
Q. What strategies can optimize the compound's bioavailability for in vivo studies?
- Answer : Modify the hydroxymethyl group to improve solubility (e.g., ester prodrugs) or enhance membrane permeability. Salt formation with amines (e.g., sodium or lysine salts) can increase aqueous solubility. Computational tools like LogP prediction and molecular dynamics simulations help assess hydrophilicity-lipophilicity balance. Refer to bioisostere replacement studies, such as substituting the isoxazole with thiazole rings, to evaluate pharmacokinetic trade-offs .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times) or compound purity. Validate activity via orthogonal assays (e.g., enzyme inhibition and cell viability). Reproduce experiments under standardized conditions (e.g., pH, temperature) and confirm purity using HPLC (>95%). Cross-reference structural analogs, such as 3,5-disubstituted isoxazoles, to identify structure-activity trends .
Q. What computational models predict the compound's interaction with biological targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in enzyme active sites. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (GROMACS) simulations assess stability of ligand-target complexes over time. Validate predictions with experimental IC₅₀ values from kinase or receptor-binding assays .
Methodological Guidance Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
